1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
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Overview
Description
Chemical Reactions Analysis
1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the compound’s structure and functional groups. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
This compound has diverse scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and pathways. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be utilized in the production of specialized materials .
Mechanism of Action
The mechanism of action of 1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium can be compared with similar compounds such as other cyclobutenediylium derivatives. Its uniqueness lies in its specific structure and functional groups, which confer distinct chemical and physical properties. Similar compounds include other derivatives of cyclobutenediylium with varying substituents .
Properties
CAS No. |
85909-43-9 |
---|---|
Molecular Formula |
C22H38N4O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one |
InChI |
InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3 |
InChI Key |
FEXMOMOFQIJETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C |
Origin of Product |
United States |
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